Cas no 2171870-87-2 (1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid)

1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-1630665
- 1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
- 2171870-87-2
- 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
-
- インチ: 1S/C13H22O3/c1-10-4-2-8-13(16,9-5-10)12(11(14)15)6-3-7-12/h10,16H,2-9H2,1H3,(H,14,15)
- InChIKey: BWBNYLCWEIVVTE-UHFFFAOYSA-N
- SMILES: OC1(CCCC(C)CC1)C1(C(=O)O)CCC1
計算された属性
- 精确分子量: 226.15689456g/mol
- 同位素质量: 226.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- XLogP3: 2.9
1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1630665-0.25g |
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |
2171870-87-2 | 0.25g |
$1917.0 | 2023-07-10 | ||
Enamine | EN300-1630665-1.0g |
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |
2171870-87-2 | 1.0g |
$2083.0 | 2023-07-10 | ||
Enamine | EN300-1630665-2.5g |
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |
2171870-87-2 | 2.5g |
$4084.0 | 2023-07-10 | ||
Enamine | EN300-1630665-10000mg |
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |
2171870-87-2 | 10000mg |
$4545.0 | 2023-09-22 | ||
Enamine | EN300-1630665-5.0g |
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |
2171870-87-2 | 5.0g |
$6043.0 | 2023-07-10 | ||
Enamine | EN300-1630665-250mg |
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |
2171870-87-2 | 250mg |
$972.0 | 2023-09-22 | ||
Enamine | EN300-1630665-1000mg |
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |
2171870-87-2 | 1000mg |
$1057.0 | 2023-09-22 | ||
Enamine | EN300-1630665-0.5g |
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |
2171870-87-2 | 0.5g |
$2000.0 | 2023-07-10 | ||
Enamine | EN300-1630665-10.0g |
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |
2171870-87-2 | 10.0g |
$8961.0 | 2023-07-10 | ||
Enamine | EN300-1630665-0.05g |
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |
2171870-87-2 | 0.05g |
$1750.0 | 2023-07-10 |
1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acidに関する追加情報
Research Briefing on 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid (CAS: 2171870-87-2)
In recent years, the compound 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid (CAS: 2171870-87-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cycloheptyl and cyclobutane structural motifs, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments, methodologies, and findings related to this compound, offering valuable insights for professionals in the field.
The primary focus of recent studies has been on the synthesis and pharmacological evaluation of 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and catalytic asymmetric methods, to achieve high yields and enantiomeric purity. The compound's structural complexity and stereochemical features have made it a challenging yet rewarding target for synthetic chemists.
Pharmacological investigations have revealed that this compound exhibits notable activity in modulating specific biological pathways. Preliminary in vitro studies suggest its potential as an inhibitor of key enzymes involved in inflammatory and metabolic disorders. For instance, recent findings indicate that the compound may interact with cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are critical targets in the treatment of chronic inflammation and pain.
In addition to its anti-inflammatory properties, 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid has been explored for its neuroprotective effects. Animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, have demonstrated that the compound can mitigate oxidative stress and reduce neuronal apoptosis. These findings highlight its potential as a therapeutic agent for neurodegenerative conditions, although further clinical validation is required.
The compound's pharmacokinetic profile has also been a subject of investigation. Studies have shown that it possesses favorable absorption and distribution characteristics, with moderate plasma protein binding and good blood-brain barrier penetration. However, its metabolic stability and potential drug-drug interactions warrant further exploration to optimize its therapeutic efficacy and safety.
Recent advancements in formulation technologies have addressed some of the challenges associated with the compound's physicochemical properties. Novel delivery systems, such as nanoparticles and liposomes, have been developed to enhance its solubility and bioavailability. These innovations are expected to facilitate its transition from preclinical to clinical stages of development.
In conclusion, 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid (CAS: 2171870-87-2) represents a promising candidate for therapeutic applications in inflammation, neurodegeneration, and potentially other disease areas. Ongoing research aims to elucidate its mechanism of action, optimize its pharmacological properties, and evaluate its clinical potential. The compound's unique structural features and biological activities make it a valuable subject for future studies in the chemical biology and pharmaceutical sciences.
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